molecular formula C10H7BrO B1590002 5-Bromonaphthalen-1-OL CAS No. 52927-23-8

5-Bromonaphthalen-1-OL

Cat. No. B1590002
CAS RN: 52927-23-8
M. Wt: 223.07 g/mol
InChI Key: VVBDRNNSHAFBJW-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-1-ol is a chemical compound with the CAS number 52927-23-8 . It has a molecular formula of C10H7BrO .


Synthesis Analysis

The synthesis of 5-Bromonaphthalen-1-ol involves refluxing 2,5-dibromo-1-tetralone with lithium chloride in DMF (N,N-dimethyl-formamide) under an N2 atmosphere . The reaction is heated to reflux (155° C.), and HPLC shows complete consumption of the starting material in just 0.5 hours .


Molecular Structure Analysis

The molecular structure of 5-Bromonaphthalen-1-ol is represented by the SMILES string: C1=CC2=C (C=CC=C2Br)C (=C1)O . The molecular weight of the compound is 223.07 g/mol .


Physical And Chemical Properties Analysis

5-Bromonaphthalen-1-ol is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Analytical Applications in Phosphorescence Studies

5-Bromonaphthalen-1-ol (1-BrN) has been studied for its intense room temperature phosphorescence (RTP) properties. Researchers have investigated its behavior in various chemical environments, such as in aqueous beta-cyclodextrin solutions. These studies are significant for analytical applications, particularly in the development of sensitive detection methods for bromonaphthalene and related compounds (Du, Zhan, Jiang, Huang, & Chen, 1997).

Kinetics of Inclusion with Cyclodextrin

The kinetics of inclusion of halonaphthalenes like 1-BrN with beta-cyclodextrin has been explored. This research provides insights into the interactions between halonaphthalenes and cyclodextrins, which are crucial for understanding the behavior of these compounds in various solvents and potential applications in drug delivery systems (Turro, Bolt, Kuroda, & Tabushi, 1982).

Synthesis of Bromonaphthalene Derivatives

Selective bromination methods have been developed for 1-BrN, leading to the efficient synthesis of various bromonaphthalene derivatives. These methods are vital for creating specific compounds used in further chemical research and potentially in the development of new materials or pharmaceuticals (Çakmak, Demirtaş, & Balaydın, 2002).

Photodissociation Studies

The time-resolved dissociation of bromonaphthalene ions, including 1-BrN, has been studied using spectroscopy techniques. These studies are crucial in understanding the fundamental processes of molecular dissociation under various conditions, which has implications in fields like photochemistry and molecular physics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

DNA and Protein Binding Applications

Research involving silicon phthalocyanine derivatives of 1-BrN has shown potential in DNA and protein binding. These studies have implications in understanding the interactions between such compounds and biological molecules, which could be crucial in the development of new drugs or diagnostic tools (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).

Antimicrobial Studies

Compounds synthesized from 1-BrN have been screened for antimicrobial activities. These studies contribute to the search for new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance (Sherekar, Kakade, & Padole, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with 5-Bromonaphthalen-1-ol are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system .

properties

IUPAC Name

5-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDRNNSHAFBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491406
Record name 5-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonaphthalen-1-OL

CAS RN

52927-23-8
Record name 5-Bromo-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52927-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromonaphthalen-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70491406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalen-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Degen - 2022 - edoc.unibas.ch
Molecular electronics investigates the use of molecules in electronic devices. An important question is how the chemical structure influences the charge transport properties and how the …
Number of citations: 2 edoc.unibas.ch

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